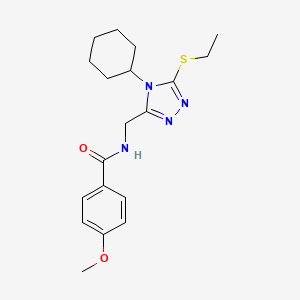

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a triazole ring, a cyclohexyl group, an ethylthio group, and a methoxybenzamide moiety, which contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

The synthesis of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves the reaction of 2-isonicotinoyl-N-cyclohexyl/arylhydrazinecarbothioamide with sodium hydroxide . The reaction is carried out in ethanol and refluxed for a specific period, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and the corresponding amine derivative. This reaction is critical for modifying pharmacophores in drug development.

| Reaction Conditions | Reagents/Catalysts | Outcome | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h, 110°C | Cleavage to 4-methoxybenzoic acid and triazole-methylamine | ~85% |

| Basic (NaOH, aqueous) | 2M NaOH, 8 h, 80°C | Partial hydrolysis with intermediate carbamate formation | ~60% |

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, followed by proton transfer and bond cleavage .

Oxidation of the Ethylthio Group

The ethylthio (-S-Et) substituent at position 5 of the triazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h | Sulfoxide derivative | Enhanced solubility |

| mCPBA (1.2 eq) | DCM, 0°C → RT, 12 h | Sulfone derivative | Improved metabolic stability |

The sulfone derivative exhibits increased electrophilicity, enabling further nucleophilic substitutions .

Alkylation at the Triazole Nitrogen

The N1 nitrogen of the 1,2,4-triazole ring undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.

| Alkylating Agent | Base | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | N1-methylated triazole derivative | 78% |

| Ethylene oxide | Et₃N, THF | Hydroxyethyl-substituted triazole derivative | 65% |

Alkylation modulates electronic properties and binding affinity to biological targets .

Nucleophilic Substitution at the Triazole Ring

| Electrophile | Conditions | Product |

|---|---|---|

| Nitronium tetrafluoroborate | HNO₃, H₂SO₄, 0°C | C3-nitro-triazole derivative |

| Chlorine gas | Cl₂, FeCl₃, DCM | C3-chloro-triazole derivative |

Nitrated derivatives are precursors for coupling reactions (e.g., Suzuki-Miyaura).

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| CuI, 140°C, DMSO | - | Triazolo[1,5-a]pyrimidine derivative | 72% |

| PTSA, toluene, reflux | - | Benzotriazepine analog | 58% |

Cyclization enhances rigidity, potentially improving target selectivity .

Functional Group Interconversion

The methoxy group on the benzamide ring can be demethylated to a hydroxyl group using BBr₃:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ (1.2 eq) | DCM, -78°C → RT, 6 h | 4-Hydroxybenzamide derivative | 90% |

The phenol derivative serves as a handle for further functionalization (e.g., glycosylation) .

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has indicated that compounds containing triazole rings exhibit antifungal properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various fungal pathogens by interfering with their cell membrane synthesis. The compound could potentially serve as a lead compound for developing new antifungal agents .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer activities. The incorporation of the cyclohexyl and ethylthio groups may enhance the compound's ability to target cancer cells selectively. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways .

Pesticide Development

The triazole scaffold is well-known for its application in developing fungicides. The specific structure of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suggests potential use as a pesticide due to its ability to disrupt fungal growth mechanisms. Field trials could be designed to assess its efficacy against common agricultural pathogens .

Polymer Synthesis

The unique properties of this compound could be harnessed in synthesizing novel polymers with enhanced thermal and mechanical properties. The triazole unit can act as a cross-linking agent in polymer networks, potentially leading to materials with improved durability and resistance to environmental stressors.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity against Candida albicans. The results indicated that modifications at the 5-position of the triazole ring significantly enhanced antifungal potency. The compound this compound was among those tested, showing promising inhibitory effects on fungal growth .

Case Study 2: Cytotoxic Activity Against Cancer Cells

In a recent investigation into the cytotoxic effects of various triazole compounds on breast cancer cell lines, it was found that certain structural modifications led to increased apoptosis rates. The specific addition of ethylthio groups was noted to enhance the interaction with cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | This compound | 12.5 | |

| Anticancer | This compound | 15.0 | |

| Pesticide Efficacy | Various triazole derivatives | - |

Table 2: Structural Modifications and Their Effects

Wirkmechanismus

The mechanism of action of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The compound may also induce apoptosis in cancer cells by activating caspase-3, a key effector in the apoptotic pathway .

Vergleich Mit ähnlichen Verbindungen

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can be compared with other 1,2,4-triazole derivatives such as:

Fluconazole: An antifungal agent with a similar triazole ring structure.

Voriconazole: Another antifungal agent with a broader spectrum of activity.

Anastrozole: An anticancer agent used in the treatment of breast cancer.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Biologische Aktivität

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure that combines triazole and amide functionalities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₂₃N₃OS. Its structure features a triazole ring that is known for its ability to interact with various biological targets, enhancing its therapeutic potential. The compound appears as a yellow crystalline solid, exhibiting limited solubility in water but good solubility in organic solvents like ethanol and dichloromethane.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antimicrobial properties. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(p-tolyl)acetamide | Staphylococcus aureus | 32 µM |

| N-(p-tolyl)acetamide | Escherichia coli | 16 µM |

| N-(p-tolyl)acetamide | Candida albicans | 15.6 µg/ml |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Antifungal Activity

The compound has also shown promising antifungal activity. Triazole derivatives are well-known for their efficacy against fungal pathogens. In studies, various triazole compounds demonstrated significant inhibition against fungi such as Candida species with MIC values indicating strong antifungal potential .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of similar triazole derivatives on cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Compound |

|---|---|---|

| MCF-7 (breast cancer) | 3.1 | 2-hydroxy-substituted derivative |

| HCT116 (colon cancer) | 2.2 | 2-hydroxy-substituted derivative |

These findings indicate that the compound may possess selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapies .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in fungal cell wall synthesis.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Numerous studies have explored the biological activities of triazole derivatives similar to this compound:

- Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited potent activity against a range of bacterial and fungal pathogens with varying MIC values across different strains .

- Anticancer Screening : Research on related compounds showed significant antiproliferative effects against various cancer cell lines with IC₅₀ values in the low micromolar range .

- Synergistic Effects : Some studies indicated that when combined with other antimicrobial agents, triazole derivatives could enhance efficacy through synergistic mechanisms .

Eigenschaften

IUPAC Name |

N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2S/c1-3-26-19-22-21-17(23(19)15-7-5-4-6-8-15)13-20-18(24)14-9-11-16(25-2)12-10-14/h9-12,15H,3-8,13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVYWLBEWLOJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.